molecular formula C13H18N2OS B7569867 1-(3-((Methylamino)methyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

1-(3-((Methylamino)methyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B7569867
M. Wt: 250.36 g/mol
InChI Key: FKKZCFMYFURBET-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((Methylamino)methyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of synthetic cathinones. It is also known as Methylone or bk-MDMA. Methylone is a psychoactive drug that has been used for recreational purposes due to its stimulant and empathogenic effects. However,

Mechanism of Action

Methylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. This leads to increased stimulation and euphoria. Methylone also acts as a monoamine releasing agent, which means it causes the release of these neurotransmitters from their storage sites in the brain.
Biochemical and Physiological Effects:
Methylone has been found to increase heart rate, blood pressure, and body temperature. It also increases the levels of dopamine, norepinephrine, and serotonin in the brain, which leads to increased stimulation and euphoria. Methylone has also been found to cause neurotoxicity in animal studies, which suggests that it may have harmful effects on the brain.

Advantages and Limitations for Lab Experiments

Methylone has been used in scientific research to study the effects of cathinones on the brain and to investigate the potential therapeutic benefits of these compounds. However, there are limitations to using Methylone in lab experiments, including its potential for abuse and its harmful effects on the brain.

Future Directions

There are several future directions for research on Methylone. One direction is to investigate the potential therapeutic benefits of this compound, including its use in the treatment of depression and anxiety. Another direction is to study the long-term effects of Methylone on the brain, including its potential for neurotoxicity and addiction. Additionally, researchers could investigate the effects of different doses and administration routes of Methylone on the brain and behavior. Finally, researchers could investigate the effects of Methylone in combination with other drugs, including other cathinones and traditional antidepressants.
Conclusion:
Methylone is a synthetic cathinone that has been used for recreational purposes due to its stimulant and empathogenic effects. However, it has also been used in scientific research to study the effects of cathinones on the brain and to investigate the potential therapeutic benefits of these compounds. Methylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and causes the release of these neurotransmitters from their storage sites in the brain. However, it also has harmful effects on the brain, including neurotoxicity and addiction potential. Future research on Methylone could investigate its potential therapeutic benefits, long-term effects on the brain, and effects in combination with other drugs.

Synthesis Methods

Methylone can be synthesized through various methods, including the reduction of 3,4-methylenedioxy-N-methylcathinone (MDMC) using sodium borohydride. Another method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and thiophenyl-2-nitropropene in the presence of a reducing agent.

Scientific Research Applications

Methylone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. Methylone has also been used to study the effects of cathinones on the brain and to investigate the potential therapeutic benefits of these compounds.

Properties

IUPAC Name

(E)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-14-9-11-6-7-15(10-11)13(16)5-4-12-3-2-8-17-12/h2-5,8,11,14H,6-7,9-10H2,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKZCFMYFURBET-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(C1)C(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1CCN(C1)C(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.